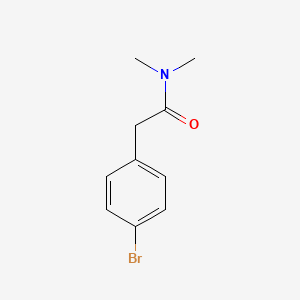

2-(4-bromophenyl)-N,N-dimethylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12(2)10(13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGVHZAORFMGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405038 | |

| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19715-80-1 | |

| Record name | 2-(4-bromophenyl)-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-bromophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its identity, physicochemical characteristics, spectral data, and relevant safety information. Detailed experimental protocols for its synthesis are also presented to support research and development activities.

Introduction

This compound is a substituted aromatic acetamide that serves as a valuable building block in the synthesis of more complex organic molecules, particularly within the pharmaceutical industry.[1] Its chemical structure, featuring a bromophenyl group, offers a reactive site for further chemical modifications, making it a versatile intermediate in drug discovery and development. This guide aims to provide a detailed repository of its known chemical and physical properties, synthesis methodologies, and safety considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. While specific experimental data for some properties of this particular compound are not widely published, data for closely related compounds are included for reference and estimation purposes.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 19715-80-1[2] |

| Molecular Formula | C₁₀H₁₂BrNO[2] |

| IUPAC Name | This compound |

| Synonyms | Benzeneacetamide, 4-bromo-N,N-dimethyl-; 2-(4-bromophenyl)-N,N-dimethyl-ethanamide[2] |

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N,N-Dimethylacetamide (Reference) | N-(4-bromophenyl)acetamide (Reference) |

| Molecular Weight | 242.11 g/mol | 87.12 g/mol [3] | 214.06 g/mol |

| Melting Point | Data not available | -20 °C[3] | 167-170 °C |

| Boiling Point | Data not available | 165 °C[4] | Data not available |

| Solubility | Data not available | Miscible with water[3] | Data not available |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the bromophenyl ring, the methylene protons adjacent to the carbonyl group, and the methyl protons of the dimethylamino group. For reference, the ¹H NMR spectrum of the related compound, N-(4-bromophenyl)acetamide, in CDCl₃ shows a multiplet for the aromatic protons around δ 7.42 ppm, a broad singlet for the NH proton around δ 7.35 ppm, and a singlet for the acetyl methyl protons at δ 2.18 ppm. The ¹H NMR spectrum of N,N-dimethylacetamide shows singlets for the two N-methyl groups and the acetyl methyl group.[5]

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methylene carbon, and the N-methyl carbons. For reference, the ¹³C NMR spectrum of N-(4-bromophenyl)acetamide in CDCl₃ shows signals at δ 168.36 (C=O), 136.91, 131.95, 121.36, 116.86 (aromatic carbons), and 24.63 (CH₃) ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong absorption band for the C=O stretching of the tertiary amide group, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic protons, and C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve the loss of the dimethylamino group and cleavage of the bond between the carbonyl carbon and the methylene group. For reference, the mass spectrum of N-(4-bromophenyl)-2-methoxyacetamide shows a molecular weight of 244.085 g/mol .

Synthesis

The synthesis of this compound typically involves the amidation of 2-(4-bromophenyl)acetic acid or its derivatives. A general experimental protocol is outlined below.

Experimental Protocol: Amidation of 2-(4-bromophenyl)acetyl chloride

Materials:

-

2-(4-bromophenyl)acetic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Dimethylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Standard laboratory glassware and equipment

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid in an excess of thionyl chloride. The reaction can be performed neat or in an anhydrous solvent like DCM. Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC). After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-bromophenyl)acetyl chloride.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. To this stirred solution, add a slight excess of triethylamine followed by the slow, dropwise addition of a solution of dimethylamine in THF. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification: Upon completion of the reaction, wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

References

An In-depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and organic synthesis. This document outlines the primary synthetic pathways, detailed experimental protocols, and relevant quantitative data to support research and development activities.

Introduction

This compound (CAS No. 19715-80-1) is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring a brominated phenyl ring and a dimethylacetamide moiety, allows for diverse chemical modifications, making it a versatile precursor in drug discovery and development. This guide focuses on the practical synthesis of this compound from its common precursor, 2-(4-bromophenyl)acetic acid.

Synthesis Pathways

The synthesis of this compound from 2-(4-bromophenyl)acetic acid is primarily achieved through amidation. Two principal strategies are commonly employed: a two-step synthesis involving an acyl chloride intermediate and a one-pot direct amidation.

Pathway A: Two-Step Synthesis via Acyl Chloride Intermediate

This classic and robust method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with dimethylamine to form the desired amide.

Pathway B: Direct Amidation

Modern synthetic methods allow for the direct coupling of the carboxylic acid with an amine, often facilitated by a coupling agent or catalyst. This approach offers the advantage of a one-pot procedure, potentially reducing reaction time and simplifying the workflow.

Below is a detailed experimental protocol for a direct amidation approach, which is often preferred for its efficiency and milder reaction conditions.

Experimental Protocol: Direct Amidation using a Coupling Agent

This protocol is adapted from a general procedure for the synthesis of phenylacetamide derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This method is widely applicable and generally provides good to excellent yields.

Materials:

-

2-(4-bromophenyl)acetic acid

-

Dimethylamine (solution in THF or as hydrochloride salt)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (1.0 eq), EDC (1.0 eq), and HOBt (1.0 eq) in anhydrous acetonitrile.

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add dimethylamine (1.0 eq) to the reaction mixture. If using dimethylamine hydrochloride, add an equivalent of a non-nucleophilic base such as triethylamine or diisopropylethylamine to liberate the free amine.

-

Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Quantitative Data

The following table summarizes key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity |

| 2-(4-bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | 112-115 | >98% |

| This compound | C₁₀H₁₂BrNO | 242.11 | 78-81 | >99% |

Note: The yield for the direct amidation synthesis is typically in the range of 60-90%, depending on the specific reaction conditions and purification method.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis pathways.

Caption: Overview of the two main synthetic pathways to this compound.

Caption: Step-by-step experimental workflow for the direct amidation synthesis.

Spectroscopic and Synthetic Profile of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of 2-(4-bromophenyl)-N,N-dimethylacetamide, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental data, this document outlines a robust synthetic protocol and offers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. This guide is intended to serve as a foundational resource for the synthesis, purification, and characterization of this compound.

Introduction

This compound is a halogenated aromatic amide with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of the bromophenyl moiety provides a site for further functionalization through various cross-coupling reactions, making it a versatile building block in medicinal chemistry and materials science. This document details a reliable synthetic route and provides an in-depth prediction of its spectroscopic data to aid in its identification and characterization.

Proposed Synthesis of this compound

A common and effective method for the synthesis of amides is the coupling of a carboxylic acid with an amine in the presence of a coupling agent. For the preparation of this compound, a proposed route involves the reaction of 4-bromophenylacetic acid with dimethylamine, facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Experimental Protocol: Amide Coupling Reaction

Materials:

-

4-Bromophenylacetic acid

-

Dimethylamine solution (e.g., 2 M in THF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Procedure:

-

To a solution of 4-bromophenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the reaction mixture, followed by the dropwise addition of a solution of dimethylamine (1.5 eq) in THF.

-

Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.15 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 3.65 | Singlet | 2H | -CH₂- |

| ~ 3.00 | Singlet | 3H | -N(CH₃)₂ |

| ~ 2.95 | Singlet | 3H | -N(CH₃)₂ |

Note: The two N-methyl groups are expected to be non-equivalent due to restricted rotation around the amide C-N bond, potentially appearing as two distinct singlets.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | C =O |

| ~ 135 | Ar-C (ipso to CH₂) |

| ~ 132 | Ar-C H (ortho to Br) |

| ~ 131 | Ar-C H (meta to Br) |

| ~ 121 | Ar-C (ipso to Br) |

| ~ 41 | -C H₂- |

| ~ 37 | -N(C H₃)₂ |

| ~ 36 | -N(C H₃)₂ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |

| ~ 1650 | Strong | C=O stretch (amide) |

| ~ 1600, 1485 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1400 | Medium | C-H bend (aliphatic) |

| ~ 1260 | Strong | C-N stretch |

| ~ 1070 | Strong | C-Br stretch |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 243/245 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 199/201 | Medium | [M - N(CH₃)₂]⁺ |

| 171/173 | Medium | [M - CON(CH₃)₂]⁺ |

| 118 | Medium | [C₇H₆Br]⁺ |

| 72 | High | [CH₂=C(O)N(CH₃)₂]⁺ |

| 44 | High | [CON(CH₃)₂]⁺ |

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound would follow a logical progression of spectroscopic techniques to confirm its structure and purity.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive set of predicted spectroscopic data to aid in its characterization. The proposed amide coupling reaction is a high-yielding and reliable method for the preparation of this compound. The predicted NMR, IR, and MS data offer a valuable reference for researchers to confirm the identity and purity of the synthesized product. This information is intended to facilitate further research and application of this versatile chemical intermediate in various fields of chemical science.

An In-depth Technical Guide to 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS: 19715-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-N,N-dimethylacetamide, a halogenated aromatic acetamide of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this document consolidates the known information and supplements it with data from structurally related analogues to provide a substantive resource. This guide covers physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential biological activities, aiming to facilitate further research and application development.

Physicochemical Properties

| Property | Value | Source/Reference |

| CAS Number | 19715-80-1 | [1] |

| Molecular Formula | C₁₀H₁₂BrNO | [1] |

| Molecular Weight | 242.12 g/mol | [2] |

| Physical Form | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents. | Inferred from N,N-dimethylacetamide's miscibility.[3] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and robust method involves the amidation of 4-bromophenylacetic acid with dimethylamine. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with dimethylamine.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: General Procedure for N,N-Disubstituted 2-Phenylacetamide Synthesis

This protocol is a generalized procedure based on common organic chemistry practices for amide synthesis.

Materials:

-

4-Bromophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Triethylamine or other non-nucleophilic base

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-bromophenylacetic acid in anhydrous DCM. Add a stoichiometric excess (typically 1.2 to 2.0 equivalents) of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Allow the reaction to stir at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC). Remove the excess reagent and solvent under reduced pressure.

-

Amidation: Dissolve the crude 4-bromophenylacetyl chloride in fresh anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of dimethylamine (at least 2 equivalents) and a non-nucleophilic base like triethylamine (to scavenge HCl byproduct) in anhydrous DCM. Add the dimethylamine solution dropwise to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

-

Workup and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data (Reference Data from Analogues)

Specific spectroscopic data for this compound is not available. The following tables provide data for the closely related compounds N-(4-bromophenyl)acetamide and N,N-dimethylacetamide for reference.

NMR Spectroscopy

| Compound | 1H NMR (Solvent, Frequency) | 13C NMR (Solvent, Frequency) | Source |

| N-(4-bromophenyl)acetamide | δ 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) (CDCl₃, 400 MHz) | δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 (CDCl₃, 100 MHz) | [4] |

| N,N-dimethylacetamide | δ 2.94 (s, 3H), 2.86 (s, 3H), 2.07 (s, 3H) (Toluene-d₈, 22.5 °C) | δ 170.1, 37.9, 34.9, 21.5 (CDCl₃) | [5] |

Infrared (IR) Spectroscopy

| Compound | Key IR Peaks (cm⁻¹) | Source |

| N-(4-bromophenyl)acetamide | 3294 (N-H stretch), 1670 (C=O stretch, Amide I), 1536 (N-H bend, Amide II) | [4] |

| N,N-dimethylacetamide | ~1650 (C=O stretch) | [3] |

Mass Spectrometry

| Compound | m/z (relative intensity) | Source |

| N-(4-bromophenyl)acetamide | 215/213 (M⁺), 171/169, 157/155, 92, 65 | [4] |

| N,N-dimethylacetamide | 87 (M⁺), 72, 58, 44, 42 |

Potential Biological Activity and Mechanism of Action

Direct experimental data on the biological activity and mechanism of action of this compound are not documented. However, the broader class of phenylacetamide derivatives has been investigated for various therapeutic applications.

Inferred Biological Activities of Phenylacetamide Derivatives

-

Anticancer Activity: Certain phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.[6]

-

Antimicrobial Activity: Some derivatives have shown potential as antibacterial and antifungal agents.[7]

-

Anti-inflammatory Activity: Phenylacetamides have been explored for their anti-inflammatory properties.

It is important to note that these are general activities of the compound class, and specific testing of this compound is required to determine its biological profile.

Hypothetical Experimental Workflow for Biological Evaluation

Caption: A general workflow for assessing biological activity.

Conclusion

This compound is a chemical entity with potential applications as a pharmaceutical intermediate. This guide has compiled the available information and provided context through data from related compounds. Significant data gaps remain, particularly concerning its specific physicochemical properties, detailed synthesis protocols, and biological activity. Further experimental investigation is necessary to fully characterize this compound and explore its potential in drug discovery and development.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. nano.pitt.edu [nano.pitt.edu]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4 [smolecule.com]

Physical and chemical properties of 2-(4-bromophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-bromophenyl)-N,N-dimethylacetamide is a halogenated aromatic acetamide derivative. Its chemical structure, featuring a bromophenyl group attached to an N,N-dimethylacetamide moiety, makes it a compound of interest in medicinal chemistry and organic synthesis. It is recognized as a valuable intermediate in the development of more complex molecules, particularly within the pharmaceutical industry.[1] This technical guide provides a comprehensive overview of the available physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential, yet currently undocumented, biological significance.

Chemical and Physical Properties

A thorough review of available data provides the following physical and chemical properties for this compound. It is important to note that while some fundamental identifiers are readily available, comprehensive experimental data remains limited in publicly accessible databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | |

| CAS Number | 19715-80-1 | [2] |

| Molecular Formula | C₁₀H₁₂BrNO | [2] |

| Molecular Weight | 242.11 g/mol | Calculated |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Protocols

The synthesis of this compound can be achieved through the amidation of 2-(4-bromophenyl)acetic acid with dimethylamine. This reaction typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

Synthesis of this compound

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Materials:

-

2-(4-bromophenyl)acetic acid

-

Dimethylamine solution (e.g., 2 M in THF) or dimethylamine hydrochloride

-

A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow:

References

Structural Analysis of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the pharmaceutical intermediate, 2-(4-bromophenyl)-N,N-dimethylacetamide (CAS No. 19715-80-1).[1] Due to the limited availability of direct experimental data for this specific compound in published literature, this report combines theoretical predictions, comparative analysis with structurally related molecules, and established analytical methodologies to build a robust structural profile.

Physicochemical Properties

This compound is a derivative of N,N-dimethylacetamide, a widely used polar aprotic solvent in organic synthesis.[2] The introduction of a 4-bromophenyl group significantly influences its physicochemical properties, making it a valuable building block in the synthesis of more complex pharmaceutical compounds.[1]

| Property | Predicted/Known Value | Source |

| CAS Number | 19715-80-1 | |

| Molecular Formula | C₁₀H₁₂BrNO | |

| Molecular Weight | 242.12 g/mol | |

| IUPAC Name | This compound | |

| Purity (typical) | >95% | |

| Physical Form | Solid (predicted) | - |

| Storage | Sealed in dry, room temperature conditions |

Synthesis and Purification

A standard and reliable method for the synthesis of this compound involves the amidation of 4-bromophenylacetic acid or its corresponding acyl chloride with dimethylamine. The following protocol is a generalized procedure based on established organic chemistry reactions.[1][2][3]

Experimental Protocol: Synthesis from 4-bromophenylacetic acid

Materials:

-

4-bromophenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dimethylamine (2M solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromophenylacetic acid in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (or oxalyl chloride) dropwise. Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Amidation: In a separate flask, dissolve dimethylamine in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared 4-bromophenylacetyl chloride solution to the dimethylamine solution. Add triethylamine to scavenge the HCl byproduct. Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization to yield the pure product.

Structural Characterization

The structural elucidation of this compound is achieved through a combination of crystallographic and spectroscopic techniques.

X-ray Crystallography

While no specific crystal structure for this compound is publicly available, analysis of the closely related compound, 2-bromo-N-(4-bromophenyl)acetamide , provides valuable insights into the potential solid-state conformation and packing.

| Parameter | 2-bromo-N-(4-bromophenyl)acetamide |

| Molecular Formula | C₈H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| V (ų) | 935.22 (9) |

| Z | 4 |

Data for 2-bromo-N-(4-bromophenyl)acetamide obtained from a published crystallographic study.

In this related structure, molecules are packed into supramolecular chains by N—H⋯O hydrogen bonds. It is plausible that in this compound, intermolecular interactions will be dominated by weaker C-H...O interactions and dipole-dipole interactions due to the absence of an N-H donor.

Spectroscopic Analysis

Predicted NMR data for this compound is presented below, with comparative experimental data from the structurally similar N-(4-bromophenyl)acetamide .[4]

¹H NMR Spectroscopy (Predicted in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Comparative Data (N-(4-bromophenyl)acetamide) |

| ~ 7.45 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) | 7.43-7.45 (m, 4H for both doublets) |

| ~ 7.15 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) | 7.43-7.45 (m, 4H for both doublets) |

| ~ 3.65 | s | 2H | -CH₂- | - |

| ~ 3.00 | s | 3H | -N(CH₃)₂ | - |

| ~ 2.95 | s | 3H | -N(CH₃)₂ | - |

Note: The two N-methyl groups are expected to be non-equivalent due to restricted rotation around the amide C-N bond, resulting in two distinct singlets.

¹³C NMR Spectroscopy (Predicted in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Comparative Data (N-(4-bromophenyl)acetamide) |

| ~ 171.0 | C=O | 168.36 |

| ~ 135.0 | Ar-C (ipso to CH₂) | 136.91 |

| ~ 131.8 | Ar-CH (ortho to Br) | 131.95 |

| ~ 130.5 | Ar-CH (meta to Br) | - |

| ~ 121.0 | Ar-C (ipso to Br) | 121.36 |

| ~ 41.0 | -CH₂- | - |

| ~ 37.5 | -N(CH₃)₂ | - |

| ~ 35.5 | -N(CH₃)₂ | - |

The predicted key IR absorption bands for this compound are listed below, with comparisons to N,N-dimethylacetamide.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Comparative Data (N,N-dimethylacetamide) |

| ~ 3050-3000 | Medium | Aromatic C-H stretch | - |

| ~ 2930 | Medium | Aliphatic C-H stretch | ~2930 cm⁻¹ |

| ~ 1650 | Strong | C=O (amide) stretch | ~1650 cm⁻¹ |

| ~ 1490 | Medium | Aromatic C=C stretch | - |

| ~ 1400 | Medium | C-N stretch | ~1400 cm⁻¹ |

| ~ 1010 | Strong | C-Br stretch | - |

| ~ 820 | Strong | para-disubstituted C-H bend | - |

The predicted mass spectrum of this compound would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z | Ion | Notes |

| 241/243 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 170/172 | [M - N(CH₃)₂]⁺ | Loss of the dimethylamino group. |

| 119 | [C₉H₁₀]⁺ | Further fragmentation. |

| 72 | [CH₂=C(O)N(CH₃)₂]⁺ | McLafferty rearrangement fragment. |

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel compound like this compound.

Conclusion

This technical guide provides a detailed structural analysis of this compound based on theoretical predictions and comparative data from related compounds. The presented information on its synthesis, physicochemical properties, and spectroscopic characteristics offers a valuable resource for researchers in organic synthesis and drug development. While direct experimental data remains to be published, the compiled analysis provides a strong foundation for the utilization of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Synthesis of 2-(4-bromophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-(4-bromophenyl)-N,N-dimethylacetamide, a key intermediate in pharmaceutical and organic synthesis.[1] This document outlines the requisite starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of Synthetic Pathways

The synthesis of this compound predominantly proceeds through a two-stage process. The initial stage involves the synthesis of the crucial precursor, 2-(4-bromophenyl)acetic acid. Subsequently, this carboxylic acid is converted to the final N,N-dimethylated amide product. Several viable routes exist for the synthesis of the 2-(4-bromophenyl)acetic acid intermediate, offering flexibility based on the availability of starting materials.

Synthesis of the Key Intermediate: 2-(4-bromophenyl)acetic acid

Multiple effective methods have been established for the synthesis of 2-(4-bromophenyl)acetic acid. The selection of a particular route may be guided by factors such as the availability of precursors, cost, and desired scale of production.

Route 1: Bromination of Phenylacetic Acid

A direct approach to 2-(4-bromophenyl)acetic acid involves the electrophilic aromatic substitution of phenylacetic acid. This method typically employs bromine in the presence of a catalyst to achieve para-substitution on the phenyl ring.

Route 2: From 4-Bromobenzyl Bromide via Cyanation and Hydrolysis

This two-step pathway commences with the cyanation of 4-bromobenzyl bromide to yield 4-bromophenylacetonitrile. The nitrile is then subjected to hydrolysis to afford the desired carboxylic acid.

Route 3: Hydrolysis of 4-Bromophenylacetonitrile

For researchers with access to 4-bromophenylacetonitrile, a straightforward hydrolysis step can efficiently produce 2-(4-bromophenyl)acetic acid.

Synthesis of this compound from 2-(4-bromophenyl)acetic acid

The conversion of 2-(4-bromophenyl)acetic acid to its N,N-dimethylamide derivative is most commonly achieved via a two-step, one-pot procedure involving the formation of an acyl chloride intermediate.

Activation of the Carboxylic Acid

The carboxylic acid is first activated by converting it to the more reactive acyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds efficiently, often with the evolution of gaseous byproducts, sulfur dioxide and hydrogen chloride, which drives the reaction to completion.

Amidation with Dimethylamine

The resulting 2-(4-bromophenyl)acetyl chloride is then reacted in situ with dimethylamine to form the final product, this compound. The reaction is a nucleophilic acyl substitution where the dimethylamine displaces the chloride ion.

Experimental Protocols

Synthesis of 2-(4-bromophenyl)acetyl chloride

Materials:

-

2-(4-bromophenyl)acetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2-(4-bromophenyl)acetic acid in anhydrous DCM is prepared.

-

Thionyl chloride (typically in slight excess) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-(4-bromophenyl)acetyl chloride, which is often used in the next step without further purification.

Synthesis of this compound

Materials:

-

Crude 2-(4-bromophenyl)acetyl chloride

-

Dimethylamine (as a solution in a suitable solvent like THF or as a gas)

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

The crude 2-(4-bromophenyl)acetyl chloride is dissolved in anhydrous DCM in a reaction vessel equipped with a stirrer and an addition funnel, and the solution is cooled in an ice bath.

-

A solution of dimethylamine and triethylamine in DCM is added dropwise to the cooled solution of the acid chloride. The triethylamine acts as a scavenger for the HCl produced during the reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the amidation.

-

The reaction mixture is then washed successively with dilute aqueous acid (e.g., 1N HCl) to remove excess dimethylamine and triethylamine, followed by a wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by techniques such as column chromatography or recrystallization to obtain a product of high purity.[1]

Quantitative Data

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields can vary based on reaction scale and specific conditions.

Table 1: Synthesis of 2-(4-bromophenyl)acetyl chloride

| Parameter | Value |

| Starting Material | 2-(4-bromophenyl)acetic acid |

| Reagent | Thionyl chloride |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Product | 2-(4-bromophenyl)acetyl chloride |

| Yield | Typically high (>90%) |

Table 2: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-(4-bromophenyl)acetyl chloride |

| Reagent | Dimethylamine |

| Base | Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-16 hours |

| Product | This compound |

| Purity | >99% achievable after purification[1] |

Mandatory Visualizations

Caption: Synthetic workflow for this compound.

Caption: Logical relationships of starting materials to the final product.

References

Navigating the Solubility Landscape of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Understanding Solubility: General Principles

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. 2-(4-bromophenyl)-N,N-dimethylacetamide possesses both polar (the dimethylacetamide group) and nonpolar (the bromophenyl group) characteristics. The bromine atom introduces some polarity and the aromatic ring allows for van der Waals interactions. Therefore, its solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant.

Based on the structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents. For instance, the related compound bromobenzene is known to be soluble in solvents such as ethanol, diethyl ether, and acetone.

Qualitative Solubility Profile of a Related Compound: N,N-Dimethylacetamide

To provide a general reference, the following table summarizes the qualitative solubility of N,N-dimethylacetamide (DMAc), a structurally related polar aprotic solvent. While not the target compound, this information offers insights into the types of solvents that are likely to be effective.

| Solvent Class | Example Solvents | Expected Miscibility of N,N-Dimethylacetamide |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Miscible |

| Polar Protic | Water, Ethanol, Methanol | Miscible |

| Nonpolar Aromatic | Benzene, Toluene | Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible |

| Halogenated | Dichloromethane, Chloroform | Miscible |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Poorly soluble to immiscible |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, standardized experimental methods must be employed. The following are detailed protocols for commonly used techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Add a known mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known mass of the supernatant using a pre-weighed, pre-heated (to the experimental temperature) syringe fitted with a filter. The filtration step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and place it in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination: After complete evaporation of the solvent, weigh the container with the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per mass of the solvent.

Isothermal Shake-Flask Method

The shake-flask method is another robust technique for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Constant temperature water bath with shaking capabilities

-

Vials with screw caps

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the solid compound to several vials. Add a known volume of the solvent to each vial.

-

Equilibration: Place the sealed vials in the constant temperature shaking water bath. The time required to reach equilibrium should be determined experimentally (e.g., by taking samples at different time points until the concentration remains constant).

-

Sample Collection and Analysis: After reaching equilibrium, stop the shaking and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant.

-

Dilution and Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.

-

Solubility Calculation: The solubility is determined from the measured concentration in the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: General workflow for experimental solubility determination.

This guide provides a foundational understanding and practical methodologies for assessing the solubility of this compound. By employing the detailed experimental protocols, researchers can generate the specific quantitative data required for their drug development and research applications.

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-(4-bromophenyl)-N,N-dimethylacetamide

For Immediate Release – This technical guide provides an in-depth analysis of the potential applications of 2-(4-bromophenyl)-N,N-dimethylacetamide in medicinal chemistry. Primarily utilized as a key building block, this compound's structural framework is central to the synthesis of a diverse range of bioactive molecules with therapeutic potential in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a vital pharmaceutical intermediate, valued for its adaptable scaffold in the synthesis of novel therapeutic agents. While not known for its intrinsic biological activity, its derivatives have demonstrated significant potential in various fields of medicine. The presence of a bromine atom on the phenyl ring and a readily modifiable N,N-dimethylacetamide group allows for extensive chemical exploration, leading to the development of compounds with potent anticancer and antimicrobial properties. This guide will delve into the synthetic utility, biological activities of its derivatives, and the underlying structure-activity relationships that make this scaffold a valuable asset in modern drug discovery.

The 2-(4-bromophenyl)acetamide Core: A Privileged Scaffold

The 2-(4-bromophenyl)acetamide core structure is a recurring motif in medicinal chemistry, offering a unique combination of structural features that are advantageous for drug design. The phenyl ring provides a rigid anchor for substituent placement, while the acetamide linkage offers a site for introducing diversity. The bromine atom is particularly useful, serving as a handle for various cross-coupling reactions to build more complex molecular architectures. This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity.

Therapeutic Avenues for Derivatives

Research into derivatives of the 2-(4-bromophenyl)acetamide scaffold has revealed promising activity in several key therapeutic areas.

Anticancer Applications

The 2-(4-bromophenyl) moiety has been successfully incorporated into novel molecular frameworks exhibiting potent anticancer activity.

A series of quinoline-oxadiazole derivatives featuring the 2-(4-bromophenyl) group have been synthesized and evaluated for their antiproliferative effects. Several of these compounds have shown significant cytotoxicity against human cancer cell lines, with some exhibiting greater potency than the established anticancer drug Erlotinib.[1]

Table 1: Anticancer Activity of 2-(4-bromophenyl)quinoline-oxadiazole Derivatives

| Compound ID | Cell Line | IC50 (µg/mL)[1] |

| 8c | HepG2 (Liver Cancer) | 0.14 |

| MCF-7 (Breast Cancer) | 0.22 | |

| 12d | HepG2 (Liver Cancer) | 0.18 |

| MCF-7 (Breast Cancer) | 0.25 | |

| Erlotinib (Reference) | HepG2 (Liver Cancer) | 0.308 |

| MCF-7 (Breast Cancer) | 0.512 |

The significance of the 4-bromophenyl group is further underscored in studies of brominated coelenteramine analogs, where its presence is deemed essential for their anticancer properties.[2] These compounds have demonstrated notable cytotoxicity against gastric and lung cancer cell lines.

Table 2: Cytotoxicity of Brominated Coelenteramine Analog (Br-Clm)

| Cell Line | IC50 (µM)[3] |

| Gastric Cancer | 15.2 |

| Lung Cancer | 32.6 |

Antimicrobial Agents

The versatility of the 2-(4-bromophenyl)acetamide scaffold extends to the development of novel antimicrobial agents.

Derivatives of 2-(4-bromophenyl)quinoline-4-carbohydrazide have been synthesized and screened for their ability to inhibit the growth of various microbial pathogens. Several compounds have shown promising activity, particularly against Staphylococcus aureus.[1]

Table 3: Antimicrobial Activity of 2-(4-bromophenyl)quinoline-4-carbohydrazide Derivatives

| Compound ID | Microorganism | MIC (µM)[1] |

| 5 | S. aureus | 49.04 |

| 6b | S. aureus | 38.64 |

| 10 | S. aureus | 191.36 |

| 11 | S. aureus | 192.29 |

Synthetic and Experimental Protocols

General Synthetic Procedure for N-Aryl-2-(4-bromophenyl)acetamides

The synthesis of N-aryl-2-(4-bromophenyl)acetamide derivatives is typically achieved through a standard amide coupling reaction.

Materials:

-

2-(4-bromophenyl)acetic acid

-

Appropriate aniline derivative

-

Coupling agents (e.g., EDC, HOBt)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DCM, DMF)

Protocol:

-

Dissolve 2-(4-bromophenyl)acetic acid (1.0 equivalent) in the chosen anhydrous solvent.

-

Add the coupling agents (1.2 equivalents) and the base (2.0 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the aniline derivative (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

In Vitro Cytotoxicity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT assay.

Protocol:

-

Seed human cancer cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Visualized Pathways and Workflows

The following diagrams illustrate the central role of the 2-(4-bromophenyl)acetamide scaffold in the generation of diverse bioactive molecules and the general workflow for their discovery and development.

Caption: Synthetic utility of the this compound scaffold.

Caption: A typical drug discovery workflow starting from the 2-(4-bromophenyl)acetamide scaffold.

Future Outlook

The 2-(4-bromophenyl)acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven utility in the development of potent anticancer and antimicrobial compounds warrants further investigation. Future efforts should focus on expanding the diversity of derivatives through innovative synthetic strategies and exploring their potential against a broader range of biological targets. The insights gained from ongoing SAR studies will undoubtedly pave the way for the next generation of drugs derived from this versatile chemical entity.

References

Methodological & Application

Synthesis of N-Aryl Amides from 2-(4-bromophenyl)-N,N-dimethylacetamide: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of N-aryl amides starting from 2-(4-bromophenyl)-N,N-dimethylacetamide. The primary synthetic strategy employed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] The resulting N-aryl-2-(4-aminophenyl)acetamide scaffold is a privileged structure in medicinal chemistry, notably appearing in potent inhibitors of key signaling proteins such as Aurora kinases and p38 mitogen-activated protein kinase (MAPK), which are implicated in cancer and inflammatory diseases.[3][4][5]

Application Notes

The synthesis of N-aryl amides from this compound opens avenues for the exploration of novel therapeutic agents. The core structure, a substituted phenylacetamide, is a versatile scaffold that has been successfully utilized in the development of various biologically active molecules.

Anticancer Drug Discovery:

A significant application of the synthesized amides lies in the field of oncology. The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, which shares structural similarities with the products of the described synthesis, has been identified in potent inhibitors of Aurora A and B kinases.[5] These kinases are crucial regulators of mitosis, and their aberrant expression is a hallmark of many cancers.[4][6] Inhibition of Aurora kinases leads to mitotic errors and subsequent apoptosis in cancer cells, making them attractive targets for cancer therapy.[7] Specifically, compounds bearing the N-aryl-2-(4-aminophenyl)acetamide core have been investigated as selective Aurora B kinase inhibitors.

Furthermore, the p38 MAPK signaling pathway, which plays a critical role in cellular responses to stress and inflammation, is also a key target in cancer therapy.[3][8] Phenylpyridazinone-based structures have been developed as selective p38 MAPK inhibitors.[9] The N-aryl amides synthesized from this compound can be designed to mimic the necessary pharmacophoric features for p38 MAPK inhibition, offering a potential new class of anticancer agents.

Experimental Protocols

The following section details the generalized protocol for the Buchwald-Hartwig amination of this compound with various aryl amines.

General Procedure for the Palladium-Catalyzed Amination:

A resealable Schlenk tube is charged with this compound (1.0 equiv.), the corresponding aryl amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or dioxane) is then added, and the tube is sealed. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) for the time required for complete conversion of the starting material, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-aryl-2-(4-(dimethylcarbamoyl)methylphenyl)amine.

Data Presentation: Synthesis of N-Aryl-2-(4-(dimethylcarbamoyl)methylphenyl)amines

| Entry | Aryl Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85[10] |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 78[2] |

| 3 | 3-Chloroaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 14 | 82 |

| 4 | 4-(Trifluoromethyl)aniline | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 |

| 5 | 2-Methylaniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Dioxane | 110 | 18 | 72[10] |

| 6 | Morpholine | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2.0) | Toluene | 90 | 24 | 91 |

*Yields are based on literature for similar Buchwald-Hartwig amination reactions and are representative.[2][10] Optimization may be required for specific substrates.

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the synthesis of N-aryl amides.

Signaling Pathway: Inhibition of the p38 MAPK Pathway

Caption: Inhibition of the p38 MAPK signaling pathway.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aurora-kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Suzuki Coupling Reactions of 2-(4-bromophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-(4-bromophenyl)-N,N-dimethylacetamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl structures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2] This reaction is favored for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a diverse range of boronic acids.[3][4]

General Reaction Scheme

The Suzuki coupling of this compound with a generic arylboronic acid is illustrated below. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent system.

Caption: General scheme of the Suzuki coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[5][6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are generalized based on common procedures for Suzuki coupling reactions of aryl bromides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the reaction with a new arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) (4-10 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Toluene/Water or 1,4-Dioxane/Water (e.g., 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Under the inert atmosphere, add the degassed solvent mixture (e.g., 4 mL of toluene and 1 mL of water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-arylphenyl)-N,N-dimethylacetamide.

Protocol 2: High-Yielding Conditions with a Buchwald Ligand

For challenging substrates or to improve yields, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) can be used.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

SPhos (2-4 mol%)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Anhydrous 1,4-Dioxane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.01 mmol), and SPhos (0.02 mmol) to a dry reaction vessel with a stir bar.

-

Add anhydrous 1,4-dioxane (5 mL).

-

Seal the vessel and heat the mixture to 100 °C for 12-24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of various aryl bromides with arylboronic acids, which can be considered indicative for the coupling of this compound.

| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1.0) | - | Na₂CO₃ (2.0) | DMA | 100 | 24 | >95 | [2] |

| Bromobenzene | Phenylboronic acid | Pd-Fe₂O₄ (20 mg) | - | K₂CO₃ (1.5) | Methanol/Water | 100 | - | High | [7] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5.0) | - | K₃PO₄ (2.0) | 1,4-Dioxane/Water | 70-80 | 18-22 | 60 | [4] |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (0.44) | - | K₂CO₃ (2.0) | - | 110 | 8 | ~95 | [8] |

| Aryl Bromide | Arylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5.0) | K₃PO₄ (3.0) | Toluene | 100 | 12 | 85-95 | General |

Note: DMA = Dimethylacetamide, G-COOH-Pd-10 is a specific heterogeneous catalyst.

Experimental Workflow

The general workflow for performing and analyzing a Suzuki coupling reaction is outlined below.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. ikm.org.my [ikm.org.my]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(4-bromophenyl)-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(4-bromophenyl)-N,N-dimethylacetamide as a key building block. This versatile substrate, featuring a reactive aryl bromide moiety, is a valuable component in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The following protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for laboratory implementation.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[1][2] These reactions have revolutionized the construction of complex molecular architectures and are widely employed in the pharmaceutical and materials science industries.[3] The general catalytic cycle for these transformations involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (in Suzuki-Miyaura and Sonogashira reactions) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[1][4][5]

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound with various coupling partners. These conditions are derived from protocols for structurally analogous substrates, such as N,N-dimethyl-4-bromobenzamide and other functionalized aryl bromides.

| Coupling Reaction | Coupling Partner | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | ~95 |

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 90 | 18 | ~92 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | ~90 |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | ~85 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | Et₃N (3) | THF | 60 | 6 | ~88 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (4) | DMF | 80 | 8 | ~85 |

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between this compound and an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous toluene (5 mL)

-

Degassed water (1 mL)

Procedure:

-

To an oven-dried Schlenk tube, add this compound, arylboronic acid, palladium acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with argon or nitrogen (repeat three times).

-

Add anhydrous toluene and degassed water via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C in an oil bath for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between this compound and a primary or secondary amine.[6]

Materials:

-

This compound (1.0 mmol)

-

Amine (e.g., morpholine) (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add this compound and anhydrous toluene.

-

Finally, add the amine via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

After filtration and concentration, purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the C-C bond formation between this compound and a terminal alkyne.[7]

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (e.g., phenylacetylene) (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.[7]

-

Stir the reaction mixture at 60 °C for 6 hours.

-

Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of Celite®.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the general workflows for the described palladium-catalyzed cross-coupling reactions.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

Application of 2-(4-bromophenyl)-N,N-dimethylacetamide as a Pharmaceutical Intermediate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction